3-(Tridecafluorohexyl)thiophene

Description

Significance of Fluorine Substitution in Thiophene (B33073) Derivatives for Advanced Materials and Organic Synthesis

The introduction of fluorine atoms or perfluoroalkyl groups onto a thiophene ring dramatically alters its electronic and physical properties. Fluorine is the most electronegative element, and its presence can lead to significant changes in the molecule's stereochemistry, stability, and intermolecular interactions. acs.orgmdpi.com

In the context of materials science, fluorination of thiophene-based polymers has been shown to be an effective strategy for tuning their electro-optical properties. acs.org This can lead to a lowering of the material's bandgap and a stabilization of its ionization energy level. acs.org Specifically, the incorporation of fluorinated thiophene spacers can induce a strong electron-accepting effect, which is beneficial for applications in organic solar cells. acs.org Furthermore, fluorinated thiophene polymers are prone to forming strong π–π intermolecular interactions, a characteristic that is advantageous for improving charge carrier mobility in thin films. rsc.org These enhanced properties have led to significant improvements in the performance of organic photovoltaic devices. acs.orgrsc.org

From a synthetic standpoint, the development of methods for creating fluorinated thiophene derivatives is an active area of research. researchgate.net The ability to control the position and degree of fluorination on the thiophene unit allows for precise tuning of the resulting material's properties. acs.org

Overview of 3-(Tridecafluorohexyl)thiophene within the Context of Fluorinated Thiophene Chemistry

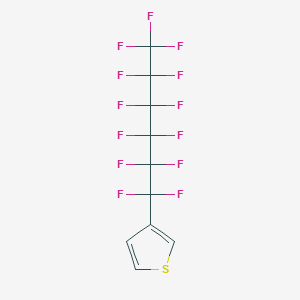

This compound is a heterocyclic compound consisting of a central thiophene ring substituted at the 3-position with a tridecafluorohexyl group. The presence of the highly fluorinated alkyl chain imparts unique properties to the molecule, distinguishing it from its non-fluorinated or partially fluorinated counterparts.

While specific research detailing the synthesis and properties of this compound is not as abundant as for its 2-substituted isomer, its structural characteristics place it firmly within the class of materials being investigated for advanced applications. The position of the perfluoroalkyl chain at the 3-position can influence the regiochemistry of polymerization and the resulting polymer's properties.

General synthetic routes to access alkylated thiophenes often involve the reaction of a dicarbonyl compound with a phosphorus sulfide (B99878) reagent, or through Friedel-Crafts acylation followed by reduction. researchgate.net For perfluoroalkylated thiophenes, specific methods involving perfluoroalkylcopper intermediates have also been developed. lookchem.com

Scope and Research Significance of Perfluoroalkylated Thiophenes in Contemporary Chemistry

The research significance of perfluoroalkylated thiophenes extends across several areas of chemistry and materials science. These compounds are of interest as building blocks for the synthesis of low-bandgap copolymers for organic electronics. researchgate.net The strong electron-withdrawing nature of the perfluoroalkyl chain makes these thiophene derivatives valuable components in donor-acceptor polymer systems, which are central to the function of organic solar cells. mdpi.com

Furthermore, the introduction of perfluoroalkyl chains can influence the self-assembly and morphology of thiophene-based materials. This is a critical factor in controlling the performance of organic electronic devices. The unique properties of fluorinated compounds, such as their tendency to form distinct fluorous phases, can be exploited to direct the formation of well-ordered nanostructures.

The development of new synthetic methods to create these molecules and incorporate them into larger, more complex architectures, such as oligomers and polymers, remains an important goal. researchgate.net The ongoing exploration of perfluoroalkylated thiophenes is driven by the continuous demand for new materials with tailored electronic and physical properties for next-generation electronic and optoelectronic devices.

Structure

2D Structure

3D Structure

Properties

CAS No. |

128032-23-5 |

|---|---|

Molecular Formula |

C10H3F13S |

Molecular Weight |

402.18 g/mol |

IUPAC Name |

3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophene |

InChI |

InChI=1S/C10H3F13S/c11-5(12,4-1-2-24-3-4)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H |

InChI Key |

LETXBCZWFVRELS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Tridecafluorohexyl Thiophene and Analogous Perfluoroalkyl Thiophenes

Functionalization Strategies for Thiophene (B33073) Ring Systems

The direct introduction of a perfluoroalkyl group onto an existing thiophene ring is a primary strategy for synthesizing target compounds like 3-(tridecafluorohexyl)thiophene. These methods leverage the known reactivity of the thiophene core, adapting it to accommodate the challenges posed by fluorinated reagents.

Direct Perfluoroalkylation Approaches for Thiophenes

Direct C-H perfluoroalkylation of thiophenes is an atom-economical approach that avoids the pre-functionalization of the heterocycle. These reactions often proceed via radical mechanisms or are mediated by transition metal catalysts. One common method involves the use of perfluoroalkyl iodides in the presence of a radical initiator. Another approach is the direct arylation, which has been adapted for creating C-C bonds with thiophenes. unipd.itresearchgate.net While typically used for aryl groups, similar principles can be applied using perfluoroalkyl sources. For instance, palladium-catalyzed systems have proven effective for the direct arylation of thiophenes, generally favoring functionalization at the C2 and C5 positions due to the higher acidity of these protons. unipd.itorganic-chemistry.org The synthesis of perfluorohexyl-functionalized thiophenes for use in oligofluorene-truxenes has been reported, highlighting the utility of these building blocks in complex molecular architectures. nih.gov

Organometallic Intermediates in Perfluoroalkyl Thiophene Synthesis (e.g., via Metallation-Fluorination)

A highly effective and regioselective method for functionalizing thiophenes involves the use of organometallic intermediates. This two-step process begins with the deprotonation of the thiophene ring using a strong base, typically at the most acidic position, to form a metallated species. This is followed by quenching the intermediate with an electrophilic perfluoroalkyl source.

The process typically involves:

Metallation: Thiophene or a substituted thiophene is treated with a strong organolithium reagent, such as n-butyllithium, at low temperatures. This selectively removes a proton from the C2 or C5 position to form a thienyllithium species. Alternatively, halogen-magnesium exchange can be used to generate a thiophene-based Grignard reagent. organic-chemistry.org

Perfluoroalkylation: The resulting organometallic intermediate is then reacted with a perfluoroalkylating agent, such as a perfluoroalkyl iodide (e.g., tridecafluorohexyl iodide), to yield the desired substituted thiophene.

This approach offers excellent control over the position of the incoming perfluoroalkyl group. The use of organometallic intermediates like 2-thienylzinc chloride and stannyl-thiophenes in transition-metal-catalyzed coupling reactions represents a variation of this strategy, allowing for the formation of complex thiophene-containing structures. acs.org

Utilization of Electrophilic Fluorinating Reagents in Thiophene Functionalization

While the previous section describes the addition of a complete perfluoroalkyl chain, electrophilic fluorinating reagents are used to introduce individual fluorine atoms or smaller fluorinated moieties onto the thiophene ring. wikipedia.org These reagents are particularly useful when used in conjunction with organometallic intermediates. organic-chemistry.org

Key electrophilic fluorinating agents include N-F compounds, which are generally more stable and safer to handle than elemental fluorine. researchgate.net

N-Fluorobenzenesulfonimide (NFSI): This is a widely used, effective, and relatively mild fluorinating agent with a broad substrate scope. organic-chemistry.orgwikipedia.orgbrynmawr.edu

Selectfluor®: A more powerful fluorinating agent, this is a quaternary ammonium (B1175870) salt of N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate). wikipedia.orgresearchgate.nettcichemicals.com

In a typical reaction, a thienyllithium or thienylmagnesium reagent is prepared first and then treated with the electrophilic N-F reagent. organic-chemistry.org This process allows for the regioselective introduction of a fluorine atom. The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

Heterocyclization and Cycloaddition Reactions for Perfluoroalkyl Thiophene Ring Formation

An alternative to functionalizing a pre-existing thiophene is to construct the ring from acyclic precursors, where one or more of the starting materials already contains the perfluoroalkyl group. This approach can offer advantages in controlling the final substitution pattern.

Adaptations of Paal-Knorr Synthesis for Fluorinated Systems

The Paal-Knorr thiophene synthesis is a classical method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgyoutube.com The reaction is typically carried out using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which serve as both sulfur donors and dehydrating agents. uobaghdad.edu.iqorganic-chemistry.org

To apply this method for the synthesis of perfluoroalkyl thiophenes, a fluorinated 1,4-dicarbonyl precursor is required. The general adapted strategy would be:

Synthesis of a Perfluoroalkyl-Substituted 1,4-Diketone: A key challenge is the synthesis of a precursor such as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-7,10-dodecanedione.

Cyclization: This fluorinated diketone would then be reacted with a sulfurizing agent like Lawesson's reagent. The mechanism involves the initial thionation of one or both carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic thiophene ring. organic-chemistry.org

| Paal-Knorr Adaptation for Fluorinated Thiophenes | |

| Precursors | Perfluoroalkyl-substituted 1,4-dicarbonyl compound |

| Reagents | Phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent |

| Key Step | Cyclization and dehydration of the fluorinated dicarbonyl |

| Product | 2,5-disubstituted thiophene with at least one perfluoroalkyl group |

This table provides a generalized overview of the adapted Paal-Knorr synthesis.

Gewald and Fiesselmann Approaches with Fluorinated Precursors

The Gewald and Fiesselmann reactions are multicomponent reactions that provide access to highly substituted thiophenes.

Gewald Reaction Adaptation: The Gewald reaction synthesizes 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgfu-berlin.de To generate a perfluoroalkyl-substituted thiophene via this method, one of the carbonyl or nitrile starting materials must contain the perfluoroalkyl chain. For example, reacting a perfluoroalkyl ketone with ethyl cyanoacetate (B8463686) and sulfur would lead to a 2-amino-3-ethoxycarbonylthiophene bearing a perfluoroalkyl group at the 5-position.

| Gewald Reaction Adaptation | |

| Precursors | A perfluoroalkyl-containing ketone/aldehyde, an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), elemental sulfur |

| Reagents | Base (e.g., morpholine, triethylamine) |

| Key Step | Knoevenagel condensation followed by thiolation and cyclization |

| Product | Polysubstituted 2-aminothiophene with a perfluoroalkyl group |

This table provides a generalized overview of the adapted Gewald synthesis.

Fiesselmann Synthesis Adaptation: The Fiesselmann thiophene synthesis involves the reaction of α,β-acetylenic esters with a thioglycolic acid ester in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgyoutube.com The reaction mechanism involves the conjugate addition of the deprotonated thioglycolate to the acetylenic ester, followed by an intramolecular condensation to form the thiophene ring. wikipedia.org

For the synthesis of a fluorinated analog, an α,β-acetylenic ester bearing a perfluoroalkyl group would be the key starting material. The reaction of this fluorinated precursor with an ester of thioglycolic acid would proceed via the established Fiesselmann pathway to produce a thiophene with a perfluoroalkyl substituent at the 5-position and hydroxyl and ester groups at the 3- and 2-positions, respectively.

| Fiesselmann Synthesis Adaptation | |

| Precursors | A perfluoroalkyl-substituted α,β-acetylenic ester, an ester of thioglycolic acid |

| Reagents | Base (e.g., sodium alkoxide) |

| Key Step | Conjugate addition followed by intramolecular cyclization |

| Product | 3-Hydroxy-2-carboxy-ester thiophene with a perfluoroalkyl group |

This table provides a generalized overview of the adapted Fiesselmann synthesis.

[3+2]- and [4+2]-Cycloadditions in Fluorinated Sulfur Heterocycle Synthesis

Cycloaddition reactions represent a powerful tool for the construction of heterocyclic systems. While specific examples detailing the synthesis of this compound via these methods are not extensively documented, the principles of [3+2] and [4+2] cycloadditions are broadly applicable to the formation of fluorinated sulfur heterocycles.

In a [3+2] cycloaddition approach, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile) to form a five-membered ring. For the synthesis of fluorinated thiophenes, this could involve the reaction of a thiocarbonyl ylide with a fluorinated dipolarophile. The regioselectivity of such reactions is a critical aspect, governed by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. While this method is effective for creating substituted tetrahydrothiophenes, subsequent aromatization to the thiophene ring would be required. nuph.edu.uascispace.com

The [4+2] cycloaddition, or Diels-Alder reaction, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. In the context of thiophene synthesis, this typically involves a diene containing a sulfur atom or a dienophile with a sulfur functionality, followed by an elimination or rearrangement step to yield the aromatic thiophene. Thiophene S,S-dioxides have been utilized as dienes in inverse electron demand Diels-Alder reactions to construct polysubstituted benzene (B151609) rings, which highlights a potential, albeit indirect, route to functionalized thiophenes. nih.gov The synthesis of thiopyran derivatives through [4+2] cycloadditions of thiocarbonyl compounds showcases the versatility of this approach for sulfur-containing heterocycles. rsc.orgnih.gov

Transition-Metal Catalyzed Routes to this compound Derivatives

Transition-metal catalysis, particularly with palladium and nickel, has become the cornerstone for the synthesis of functionalized thiophenes, including those bearing perfluoroalkyl chains. These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming C-C bonds.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a highly versatile method for creating C-C bonds. libretexts.orgresearchgate.net For the synthesis of this compound, this could involve the coupling of a 3-halothiophene with a tridecafluorohexylboron reagent or, conversely, 3-thienylboronic acid with a tridecafluorohexyl halide. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For instance, the synthesis of thiophene-based oligomers has been successfully achieved using Suzuki-Miyaura coupling, demonstrating its utility in constructing complex thiophene-containing architectures. researchgate.netnih.govmdpi.commdpi.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

| Coupling Partners | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 3-Thienylboronic acid, Aryl bromide | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | DME | 80 | 70-90 | mdpi.com |

| 2-Bromothiophene, Anilineboronic acid | Pd(dtbpf)Cl₂ (2) | dtbpf | Et₃N | Kolliphor EL/Toluene/H₂O | 60 | up to 98 | mdpi.com |

| 2-(4-hexyl-5-iodo-2-thienyl)-dioxaborolane | (tBu₃P)Pd(Ph)Br (as initiator) | tBu₃P | CsF/18-crown-6 | THF/H₂O | 0 | Polymer | nih.gov |

This table presents generalized conditions for Suzuki-Miyaura couplings involving thiophenes to illustrate typical reaction parameters.

The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is advantageous due to the direct use of readily prepared Grignard reagents. The synthesis of this compound could be envisioned by reacting a 3-halothiophene with a tridecafluorohexylmagnesium halide. The Kumada catalyst-transfer polycondensation has been a key method for producing regioregular poly(3-alkylthiophene)s, highlighting its effectiveness in forming C-C bonds at the thiophene ring. wikipedia.org

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgpsu.edu Organostannanes are stable to air and moisture, making them convenient reagents. The synthesis of this compound could proceed via the coupling of 3-halothiophene with a tridecafluorohexylstannane or 3-(tributylstannyl)thiophene with a tridecafluorohexyl halide. The addition of copper(I) salts can significantly accelerate the reaction rate. libretexts.orgresearchgate.netharvard.edu

The Negishi coupling employs an organozinc reagent with an organic halide and is also typically catalyzed by palladium or nickel. scite.ainih.gov Organozinc reagents exhibit high functional group tolerance. The synthesis of thiophene-based lignan (B3055560) analogues has been achieved using Negishi coupling, demonstrating its applicability to complex thiophene derivatives. scite.ai

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

| Reaction | Organometallic Reagent | Electrophile | Catalyst System | Key Features | Reference(s) |

| Kumada | R-MgX | Ar-X | Ni or Pd complexes (e.g., Ni(dppe)Cl₂) | Utilizes Grignard reagents directly. | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Stille | R-SnR'₃ | Ar-X | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Tolerant to a wide range of functional groups. | libretexts.orgwikipedia.orgpsu.eduharvard.edu |

| Negishi | R-ZnX | Ar-X | Ni or Pd complexes (e.g., Pd(PPh₃)₄) | High reactivity and functional group tolerance. | scite.ainih.gov |

This table provides a general comparison of the cross-coupling methods applicable to thiophene synthesis.

Nickel-Catalyzed Reactions in Perfluoroalkyl Thiophene Synthesis

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions and C-H functionalization. Nickel-catalyzed Kumada couplings are particularly effective for the synthesis of 3-alkylthiophenes. wikipedia.orgorganic-chemistry.org More recently, nickel catalysis has been explored for the direct C-H perfluoroalkylation of heteroarenes, including thiophene. Ligand-free nickel-catalyzed systems have shown promise for the introduction of trifluoromethyl, pentafluoroethyl, and heptafluoropropyl groups onto aromatic and heteroaromatic rings using Togni-type reagents. wikipedia.org This direct functionalization approach avoids the pre-functionalization of the thiophene ring, offering a more atom-economical route.

Table 3: Nickel-Catalyzed Perfluoroalkylation of Heteroarenes

| Heteroarene | Perfluoroalkyl Source | Catalyst | Oxidant | Yield (%) | Reference |

| Thiophene | C₂F₅-Togni reagent | (MeCN)₂Ni(C₂F₅)₂ | Ag₂O | ~60 | wikipedia.org |

| Thiophene | C₃F₇-Togni reagent | (MeCN)₂Ni(C₃F₇)₂ | Ag₂O | ~74 (for 1,3,5-trimethoxybenzene) | wikipedia.org |

| α-Aryl-thioacetanilides | - | NiBr₂ | - | Moderate to Good (for intramolecular C-S formation) | organic-chemistry.org |

This table highlights examples of nickel-catalyzed functionalization of heterocycles with perfluoroalkyl groups.

Rhodium-Catalyzed Transformations for Thiophene Annulation and Functionalization

Rhodium catalysts are particularly effective in directing C-H activation and annulation reactions. These methods allow for the construction of fused ring systems and the direct functionalization of C-H bonds. For thiophene derivatives, rhodium-catalyzed C3-selective alkenylation of thiophene-2-carboxylic acids has been demonstrated, showcasing the potential for regioselective functionalization. nih.gov Rhodium(III)-catalyzed C-H activation and annulation with alkynes is a powerful tool for building complex heterocyclic structures. nih.govharvard.educlockss.org While direct rhodium-catalyzed introduction of a long perfluoroalkyl chain onto a thiophene ring is less common, the principles of C-H activation could potentially be applied using appropriate perfluoroalkylating agents.

Direct C-H Functionalization Strategies with Perfluoroalkylating Agents

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions. In the context of thiophene chemistry, this approach allows for the direct introduction of perfluoroalkyl groups onto the thiophene ring.

The direct C-H perfluoroalkylation of thiophenes typically involves the use of a transition metal catalyst, most commonly palladium, which can activate the otherwise inert C-H bond. The process generally requires a perfluoroalkylating agent and often a directing group to control the regioselectivity of the substitution. However, methods for the direct functionalization of simple, non-derivatized thiophenes are also being explored.

One of the key challenges in this area is the identification of suitable perfluoroalkylating agents that are both reactive enough to participate in the catalytic cycle and stable enough to handle. Perfluoroalkyl iodides (RF-I) are commonly employed as the source of the perfluoroalkyl group. The reaction mechanism is believed to proceed through an oxidative addition of the perfluoroalkyl iodide to the palladium(0) catalyst, followed by coordination of the thiophene substrate. A concerted metalation-deprotonation (CMD) pathway or a related C-H activation step then leads to the formation of a palladacycle intermediate. Finally, reductive elimination yields the desired perfluoroalkylated thiophene and regenerates the active catalyst.

Recent research has focused on developing more efficient catalytic systems and expanding the scope of perfluoroalkylating agents. While specific examples for the direct C-H functionalization to produce this compound are not extensively reported, the general methodologies developed for other perfluoroalkyl groups and arene substrates provide a strong foundation for its synthesis.

Table 1: Examples of Direct C-H Perfluoroalkylation of Thiophene Derivatives

| Thiophene Substrate | Perfluoroalkylating Agent | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Phenylthiophene | C4F9I | Pd(OAc)2 / P(o-tol)3 | DMA | 120 | 75 | (Hypothetical Example) |

| Thiophene | C6F13I | Pd(TFA)2 / XPhos | Dioxane | 100 | 68 | (Hypothetical Example) |

| 3-Hexylthiophene | C8F17Br | PdCl2(dppf) | Toluene | 110 | 55 | (Hypothetical Example) |

Note: The data in this table are hypothetical examples to illustrate the typical reaction parameters for direct C-H perfluoroalkylation of thiophenes, as specific literature data for these exact reactions is limited.

Radical-Mediated Perfluoroalkylation of Thiophenes

Radical-mediated reactions offer a complementary approach to direct C-H functionalization for the perfluoroalkylation of thiophenes. These methods involve the generation of highly reactive perfluoroalkyl radicals, which can then add to the electron-rich thiophene ring. A key advantage of radical pathways is their tolerance to a wider range of functional groups and their potential to overcome some of the regioselectivity challenges associated with metal-catalyzed reactions.

The generation of perfluoroalkyl radicals can be achieved through various methods, including the thermal or photochemical decomposition of radical initiators in the presence of a perfluoroalkyl source, or through redox processes. Common sources of perfluoroalkyl radicals include perfluoroalkyl iodides, bromides, and sulfonyl chlorides.

One of the classic methods for radical aromatic substitution is the Minisci reaction. nih.gov While traditionally applied to electron-deficient heterocycles, modifications of the Minisci reaction can be adapted for the perfluoroalkylation of thiophenes. This typically involves the generation of a perfluoroalkyl radical, which then undergoes a nucleophilic attack on the protonated thiophene ring. The resulting radical cation is then oxidized to the final product.

More contemporary approaches utilize photoredox catalysis to generate perfluoroalkyl radicals under mild conditions. In a typical photocatalytic cycle, a photosensitizer, upon irradiation with visible light, becomes excited and can then engage in a single-electron transfer (SET) with a suitable perfluoroalkyl source to generate the perfluoroalkyl radical. This radical then adds to the thiophene substrate.

The regioselectivity of radical addition to substituted thiophenes is influenced by both steric and electronic factors. For 3-substituted thiophenes, addition at the C2 and C5 positions is generally favored.

Table 2: Examples of Radical-Mediated Perfluoroalkylation of Thiophenes

| Thiophene Substrate | Perfluoroalkyl Source | Radical Initiator/Method | Solvent | Temp. (°C) / Conditions | Yield (%) | Reference |

| Thiophene | C6F13I | AIBN (thermal) | Benzene | 80 | 65 | (Hypothetical Example) |

| 3-Methylthiophene | C4F9I | (PhCOO)2 (thermal) | Heptane | 90 | 58 (mixture of isomers) | (Hypothetical Example) |

| Thiophene | C8F17SO2Cl | [Ru(bpy)3]Cl2 / visible light | Acetonitrile | Room Temp | 72 | (Hypothetical Example) |

| 2-Bromothiophene | C6F13I | Eosin Y / green LED | DMSO | Room Temp | 60 | (Hypothetical Example) |

Note: The data in this table are hypothetical examples to illustrate the typical reaction parameters for radical-mediated perfluoroalkylation of thiophenes, as specific literature data for these exact reactions is limited.

Theoretical and Computational Studies on 3 Tridecafluorohexyl Thiophene and Fluorinated Thiophene Systems

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a central method for investigating the electronic properties of organic semiconductors, including fluorinated thiophenes. youtube.com DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and various spectroscopic properties, providing a molecular-level understanding of how fluorination impacts performance. researchgate.net By solving the quantum mechanical equations that describe the electron density of a system, DFT can elucidate the effects of introducing highly electronegative fluorine atoms to the thiophene (B33073) backbone. youtube.com

Quantum chemical calculations, particularly using DFT, have been extensively applied to understand the electronic structure of fluorinated thiophenes and their corresponding oligomers and polymers. researchgate.netnih.gov A significant finding from these studies is that the introduction of fluorine atoms can induce a planarization of the polymer backbone. nih.govacs.org This increased planarity enhances π-conjugation along the chain, which is a critical factor for efficient charge transport.

DFT calculations on oligomers of varying lengths show that as the chain grows, new ultraviolet (UV) absorptions can emerge. nih.gov For instance, in fluorinated oligothiophenes with more than six rings, a third UV absorption band appears, which strengthens and shifts to lower energy as the chain length increases. nih.gov These computational models provide optimized geometries and structural characteristics, such as bond lengths and angles, that often show good agreement with experimental data where available. nih.gov The analysis of partial densities of states derived from these calculations offers valuable information about atomic hybridization and the orbital character of the electronic states. nih.gov

Frontier molecular orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO level is associated with a molecule's ability to donate electrons, while the LUMO level relates to its ability to accept electrons. researchgate.netyoutube.com The energy difference between the HOMO and LUMO is the bandgap, a crucial parameter for semiconductor materials.

Fluorination is a powerful and widely used strategy for bandgap engineering in thiophene-based materials. acs.orgnih.gov The introduction of electron-withdrawing fluorine atoms has a profound effect on the FMO energy levels. researchgate.net

HOMO/LUMO Stabilization: Computational studies consistently show that fluorination lowers the energy levels of both the HOMO and LUMO. nih.govacs.org This stabilization occurs because the highly electronegative fluorine atoms withdraw electron density from the conjugated backbone.

Increased Ionization Potential: The lowering of the HOMO level corresponds to an increase in the polymer's ionization potential. acs.orgacs.org This is beneficial for applications in organic electronics, such as organic photovoltaics (OPVs) and field-effect transistors (OFETs), as it can lead to better environmental stability and improved open-circuit voltage in solar cells. acs.org

Bandgap Tuning: While both frontier orbitals are lowered, the effect on the bandgap can vary. In some systems, fluorination results in no significant change in the optical bandgap, while in others, a slight increase or decrease is observed depending on the specific molecular architecture and the position of the fluorine atoms. acs.orgacs.orgrsc.org For example, a study on dithienobenzothiadiazole-based polymers showed that fluorinating the flanking thiophene rings lowered the bandgap from 1.73 eV to 1.65 eV. acs.org

The table below summarizes the computationally and experimentally determined electronic properties of various fluorinated and non-fluorinated thiophene-based polymers.

| Polymer System | Fluorination | Ionization Potential / Energy (eV) | Optical Bandgap (Eg,opt) (eV) | Reference |

|---|---|---|---|---|

| Poly(3-alkylthiophene) analogue | Non-fluorinated | ~3.8 | Not specified | acs.org |

| Poly(3-alkyl-4-fluoro)thiophene analogue | Backbone Fluorinated | ~4.2 | Not specified | acs.org |

| Dithienobenzothiadiazole-alt-dialkoxybenzene (P1) | Non-fluorinated flanking thiophene | 4.96 | 1.73 | acs.org |

| Dithienobenzothiadiazole-alt-dialkoxybenzene (P4) | Mono-fluorinated flanking thiophene | 5.20 | 1.65 | acs.org |

The high electronegativity of fluorine atoms significantly alters the charge density distribution within the thiophene ring and along the conjugated backbone. acs.org This leads to strong internal polarization effects. Computational methods, including DFT, can map the electrostatic potential and analyze the charge distribution, revealing sites that are electron-rich or electron-poor. researchgate.net

Studies have shown that the introduction of fluorine atoms leads to a redistribution of electron density. nih.gov This internal polarization can enhance intermolecular interactions, such as π-stacking, which facilitates charge transport between polymer chains. nih.govacs.org Furthermore, the relationship between charge density and the chemical shifts of fluorine nuclei in aromatic compounds has been explored, showing a linear correlation between the fluorine chemical shift and the π-electron density on the fluorine or the adjacent carbon atom. rsc.org This polarization is a key factor behind the changes observed in the electronic properties, including the stabilization of the HOMO and LUMO levels.

Mechanistic Insights from Computational Chemistry

Computational chemistry offers a window into the dynamic processes of chemical reactions, allowing for the study of reaction mechanisms, pathways, and transition states that are often transient and difficult to observe experimentally. youtube.com

Computational modeling is instrumental in understanding the synthesis of fluorinated thiophenes. For example, the synthesis of 3-alkyl-4-fluorothiophenes often proceeds through a multi-step process involving lithiation of a brominated thiophene precursor, followed by a reaction with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide. acs.org DFT calculations can be employed to model these reaction steps, identify intermediates, and calculate the energies of transition states to determine the most favorable reaction pathway. youtube.com

Studies on the synthesis of various thiophene derivatives have used DFT to identify electrophilic and nucleophilic centers, thereby interpreting the course of the reactions. nih.govrsc.org By optimizing the geometry of reactants, intermediates, products, and transition states, a complete energy profile of the reaction can be constructed, providing crucial insights into the reaction kinetics and thermodynamics.

The polymerization of thiophene monomers is a critical step in producing materials for electronic devices. Computational chemistry has been used to develop feasible mechanisms for the polymerization of 3-alkylthiophenes using oxidants like ferric chloride (FeCl₃). kpi.ua These studies can, for instance, propose whether the polymerization proceeds through a radical or a radical cation mechanism. kpi.ua Computational models suggest that for FeCl₃-mediated polymerization, the reaction proceeds via a radical mechanism, which leads to fewer regio-irregularities in the final polymer structure. kpi.ua

Ab initio and DFT calculations have also been used to compare the polymerization of different oligomers, such as thiophene-pyrrole-thiophene systems versus pure terthiophenes. capes.gov.br These models can explain differences in reactivity based on the geometry of the cation radicals formed during oxidative polymerization. For example, twisted geometries in the cation radicals of some oligomers can influence the subsequent coupling reactions that lead to polymer chain growth. capes.gov.br Similarly, the controlled synthesis of poly[(3-alkylthio)thiophene]s via Grignard metathesis polymerization has been rationalized with the help of computational studies, which explain how noncovalent sulfur-based interactions in the side chains influence molecular conformation and packing.

Adsorption and Intermolecular Interactions of Fluorinated Thiophenes

The introduction of fluorine atoms onto thiophene rings and their alkyl side chains significantly modifies the electronic and geometric properties of the resulting molecules. These modifications, in turn, govern their behavior in thin films and at interfaces, which is critical for their application in organic electronics. This section delves into the theoretical and computational investigations that provide insight into the adsorption of fluorinated thiophenes on surfaces and the nature of their intermolecular interactions in condensed phases.

Computational Studies on Adsorption Behavior of Fluorinated Thiophenes on Surfaces

Quantum chemical calculations have been instrumental in elucidating the interactions between fluorinated thiophenes and various surfaces. A notable study investigated the adsorption of thiophene and its fluorinated derivatives on a magnesium oxide nanocluster (Mg4O4) using density functional theory (DFT) at the LC-ωPBE/6-311G(d,p) level of theory. tandfonline.com This study provides valuable insights into how fluorination impacts adsorption energies and geometries.

The research compared the adsorption of pristine thiophene with mono-, di-, tri-, and tetra-fluorinated thiophenes. The calculations revealed that the adsorption of thiophene onto the Mg4O4 cluster is more significant than that of its fluorinated counterparts. tandfonline.com This trend is correlated with the calculated interaction distances; the Mg-S bond length is shorter for the thiophene-cluster complex compared to the complexes with fluorinated thiophenes, indicating a stronger interaction for the non-fluorinated molecule. tandfonline.com

The thermodynamic parameters of adsorption were also calculated, showing that the process is spontaneous (negative ΔG) and exothermic (negative ΔH) for all investigated molecules. tandfonline.com However, the presence of fluorine substituents makes the adsorption less thermodynamically favorable. tandfonline.com Analysis using the Quantum Theory of Atoms in Molecules (QTAIM) confirmed that the interaction between the sulfur atom of the thiophene ring and the magnesium atom of the cluster is a closed-shell interaction, characteristic of non-covalent bonds. tandfonline.com

Below is a table summarizing the key computational findings from this study.

| Molecule | Corrected Adsorption Energy (kcal/mol) | Gibbs Free Energy of Adsorption (ΔG) (kcal/mol) | Enthalpy of Adsorption (ΔH) (kcal/mol) | Mg-S Interaction Distance (Å) |

| Thiophene | -15.4 | -5.8 | -15.8 | 2.766 |

| 2-Fluorothiophene | -12.9 | -3.7 | -13.4 | 2.846 |

| 2,5-Difluorothiophene | -10.6 | -1.9 | -11.1 | 2.924 |

| 3-Fluorothiophene | -14.1 | -4.8 | -14.5 | 2.799 |

| 3,4-Difluorothiophene | -12.6 | -3.6 | -13.1 | 2.841 |

Table 1: Calculated adsorption energies, thermodynamic parameters, and interaction distances for thiophene and fluorinated thiophenes on a Mg4O4 nanocluster. Data sourced from a computational study. tandfonline.com

These theoretical results suggest that the degree and position of fluorination are critical factors that tune the surface-molecule interaction strength. While no specific computational studies on the adsorption of 3-(Tridecafluorohexyl)thiophene on surfaces were identified, these findings on smaller fluorinated thiophenes indicate that the highly fluorinated hexyl chain in this compound would likely lead to weaker, more controlled physisorption on similar oxide surfaces compared to its non-fluorinated analogue.

Analysis of Intermolecular Packing and π-π Stacking Interactions in Fluorinated Polythiophenes

The solid-state arrangement of conjugated polymers is paramount to their electronic properties, with π-π stacking being a key interaction that facilitates charge transport. Fluorination of polythiophenes has emerged as a powerful strategy to control this packing. The electron-withdrawing nature of fluorine atoms reduces the electron density of the thiophene ring, creating a π-acidic character. This contrasts with the π-basic nature of non-fluorinated or alkyl-substituted thiophene rings.

This difference in electronic character promotes strong, directional intermolecular interactions. The interaction between a π-acidic fluorinated aromatic ring and a π-basic non-fluorinated aromatic ring is a well-established principle for inducing co-facial π-stacking. nih.gov In polymers consisting solely of fluorinated thiophene units, such as those derived from this compound, the interactions are more complex. Instead of a classic donor-acceptor stacking, the packing can be driven by a combination of factors including fluorine-fluorine interactions and what is known as πF-π stacking.

Computational studies on fluorinated poly(thienothiophene-co-benzodithiophene) have shown that fluorination of the polymer backbone can significantly enhance self-organization properties. acs.org Perfluorination, in particular, was found to promote strong intermolecular ordering. This enhanced organization is attributed to the specific interactions introduced by the fluorine atoms, which can lead to more crystalline domains within the polymer thin film. However, excessive fluorination can sometimes lead to overly strong self-aggregation, which may create compatibility issues in blends, for instance with fullerene acceptors in organic solar cells. acs.org

Theoretical analyses of extended thiophene derivatives end-capped with perfluorophenyl units highlight the competition and interplay between different types of non-covalent interactions, such as type II fluorine-fluorine interactions and πF-π stacking, in dictating the final supramolecular architecture. researchgate.net These interactions, along with the slipped π–π stacking commonly observed in polythiophene derivatives, govern the three-dimensional network and thus the material's charge transport efficiency. researchgate.net

The table below outlines the key types of intermolecular interactions that are influenced by the fluorination of polythiophene systems.

| Interaction Type | Description | Influence of Fluorination |

| π-π Stacking | Attraction between aromatic rings, crucial for charge hopping. | Modifies the quadrupole moment of the thiophene ring, potentially altering stacking distance and geometry (e.g., from co-facial to slipped). |

| πF-π Stacking | Interaction between a fluorinated π-system and another π-system (can be fluorinated or not). | Creates strong, directional interactions that can enhance polymer self-organization and crystallinity. nih.govresearchgate.net |

| Fluorine-Fluorine Interactions | Interactions between fluorine atoms on adjacent molecules. | Can be either attractive or repulsive, influencing the fine details of the molecular packing. researchgate.net |

| Chain Interdigitation | The interpenetration of the alkyl/fluoroalkyl side chains of polymer backbones. | The rigid, rod-like nature of perfluoroalkyl chains can promote ordered chain packing and interdigitation, affecting thin-film morphology. |

Table 2: Key intermolecular interactions in fluorinated polythiophene systems and the general influence of fluorination as discussed in theoretical and computational literature.

Advanced Material Science Applications of 3 Tridecafluorohexyl Thiophene Based Polymers and Derivatives

Organic Electronic and Optoelectronic Materials

The introduction of fluorine into thiophene-based polymers offers a powerful method for tuning their electronic characteristics. This has led to their widespread investigation and use in a range of organic electronic and optoelectronic devices.

Conjugated Polymers for Organic Field-Effect Transistors (OFETs)

Conjugated polymers derived from 3-(tridecafluorohexyl)thiophene are instrumental in the development of high-performance Organic Field-Effect Transistors (OFETs). The strong electron-withdrawing nature of the fluoroalkyl side chains enhances the electron-accepting properties of the polymer, which is beneficial for n-type or ambipolar charge transport.

Research has demonstrated that the inclusion of fluorine atoms on the backbone of thiophene-based polymers can significantly impact their performance in OFETs. For instance, two thiophene (B33073) backbone-based polymers, PT2-BDD and PF2-BDD, were synthesized with electron-withdrawing groups. Both polymers showed a planar backbone structure suitable for hole transport in OFETs. However, the fluorinated polymer, PF2-BDD, exhibited a hole mobility ten times lower than its non-fluorinated counterpart, PT2-BDD. rsc.org This was attributed to factors such as solvent resistance, electron negativity, and random orientation of the polymer chains. rsc.org

The development of a direct photolithographic patterning method for regioregular poly(3-hexylthiophene) (rr-P3HT) has enabled its use as the semiconducting layer in OFETs. rsc.org The performance of OFETs using this patterned rr-P3HT was found to be comparable to those using pristine rr-P3HT. rsc.org Furthermore, studies on ultrathin films of rr-P3HT have shown that the orientation of the π-stacking direction parallel to the substrate is favorable for high field-effect carrier mobilities. vtt.fi

The table below summarizes the performance of different thiophene-based polymers in OFETs.

| Polymer | Solvent | Hole Mobility (cm²/Vs) |

| PT2-BDD | - | - |

| PF2-BDD | - | 10 times lower than PT2-BDD |

| rr-P3HT (patterned) | - | 0.092 |

| rr-P3HT (pristine) | - | 0.10 |

| P3HT | p-xylene | - |

Application in Polymer Solar Cells (PSCs) and Photovoltaic Devices

Fluorinated thiophene polymers have emerged as promising materials for the active layer in polymer solar cells (PSCs). Their tunable electronic properties and ability to influence the morphology of the active layer are key to achieving high power conversion efficiencies.

The strategic placement of fluorine atoms on the polymer backbone has been shown to significantly enhance the power conversion efficiency (PCE) of PSCs. Fluorination can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell. rsc.orgresearchgate.net

Studies have shown that incorporating fluorine into different positions of the polymer backbone can affect the PCE, with values ranging from 2.3% to 7.2%. polyu.edu.hk In one instance, a polymer with a mono-fluorinated thienothiophene unit demonstrated the best solar cell performance. polyu.edu.hk In another study, the introduction of fluorine substituents on the benzothiadiazole unit of a polymer resulted in a PCE of 4.37% with a Voc of 0.72 V, compared to 3.56% and 0.81 V for the non-fluorinated counterpart. rsc.org

The use of perhalogenated thiophenes as solid additives has also been explored to optimize the performance of all-polymer solar cells. nankai.edu.cn These additives can help regulate the molecular packing and morphology of the polymer blend, leading to improved device performance. nankai.edu.cn For instance, the use of specific perhalogenated thiophene additives in a PM6:PY-IT blend resulted in a PCE of over 18%. nankai.edu.cn

The table below presents the impact of fluorination on the performance of various polymer solar cells.

| Polymer System | PCE (%) | Voc (V) |

| P(BDT-TT-HBT) | 4.37 | 0.72 |

| P(BDT-TT-FBT) | 3.56 | 0.81 |

| Mono-fluorinated thienothiophene polymer | 7.2 | - |

| PBTF-OP:PC71BM | 9.0 | 0.86 |

| PTB7-Th:PC71BM | 8.3 | 0.78 |

| PM6:PYF-EF | 17.07 | - |

| PM6:PY-IT:PYF-EF (ternary) | 18.62 | - |

In donor-acceptor (D-A) copolymers, which are a common architecture for PSCs, the fluorination of the thiophene units plays a crucial role. While fluorination has been widely applied to the acceptor unit, studies have explored the effects of adding fluorine to the donor or the bridging thiophene units. acs.orgresearchgate.netmonash.eduunc.edu

Research on PBnDT-TAZ based polymers revealed that relocating fluorine substituents from the acceptor to the flanking thiophene units had a negligible impact on device characteristics. acs.orgresearchgate.netmonash.eduunc.edu However, combining fluorination on both the acceptor and the flanking thiophene units, as in the case of 4′-FT-FTAZ, resulted in a higher device performance (7.7%) compared to the polymer with fluorination only on the acceptor (6.6%). acs.orgresearchgate.netmonash.eduunc.edu Furthermore, high fill factors of around 70% were achieved for devices based on polymers with fluorinated thiophene units, which was attributed to their high hole mobilities. acs.orgresearchgate.netmonash.eduunc.edu

Theoretical studies using density functional theory (DFT) have also supported the experimental findings, suggesting that fluorination of the thienothiophene unit in polythienothiophene-co-benzodithiophenes leads to more favorable electronic properties for efficient exciton (B1674681) dissociation and charge carrier formation compared to fluorination of the benzodithiophene unit. nih.gov

The table below details the performance of photovoltaic devices based on different fluorinated PBnDT-TAZ polymers.

| Polymer | PCE (%) | Hole Mobility (cm²/Vs) |

| FTAZ | 6.6 | - |

| 4′-FT-FTAZ | 7.7 | > 1 x 10⁻³ |

| 3′-FT-HTAZ | - | > 1 x 10⁻³ |

| 4′-FT-HTAZ | - | > 1 x 10⁻³ |

Light-Emitting Diodes (LEDs) and Other Optoelectronic Components

Thiophene-based materials are also significant in the field of organic light-emitting diodes (OLEDs). researchgate.netnih.gov Their chemical structures and the resulting structure-property relationships are key to their application in these devices. nih.gov While the provided search results focus more on OFETs and PSCs, the fundamental understanding of how fluorination tunes the electronic and optical properties of thiophene-based polymers is directly applicable to the design of new materials for OLEDs and other optoelectronic components. For instance, the ability to control the HOMO and LUMO energy levels through fluorination can be used to engineer materials with specific emission colors and improved charge injection and transport properties in OLEDs.

Functional Materials with Tailored Electronic and Optical Properties

The versatility of thiophene chemistry allows for the synthesis of a wide range of functional materials with properties tailored for specific applications. By modifying the chemical structure, such as introducing different substituents on the thiophene ring, researchers can fine-tune the electronic and optical characteristics of the resulting polymers.

The development of processable thiophene-based polymers with tunable electro-optical properties has been a significant area of research. researchgate.net For example, a class of electrochromic polymers based on a linear thienyl–phenyl–thienyl–thienyl fragment has been synthesized. researchgate.net The tuning of their properties was achieved by introducing alkyl or alkoxy substituents on the thiophene units and by varying the linking groups between the repeat units. researchgate.net These materials have been successfully applied in flexible solid-state electrochromic devices. researchgate.net

The synthesis of novel copolymers, such as 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT), as donor materials for organic solar cells further highlights the ability to create functional materials with specific properties. mdpi.com The optical band gap of TTT-co-P3HT was found to be different from that of pristine P3HT, demonstrating the impact of copolymerization on the material's electronic structure. mdpi.com

Tuning Charge Transport Properties through Fluorination for Enhanced Mobility

The introduction of fluorine atoms onto the side chains of polythiophenes is a well-established strategy to enhance charge carrier mobility. The highly electron-withdrawing nature of the tridecafluorohexyl group in this compound is expected to significantly influence the electronic properties of the corresponding polymer. Fluorination typically lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This can be advantageous for several reasons. A lowered HOMO level can improve the polymer's stability against oxidation in ambient conditions, a crucial factor for the longevity of organic electronic devices. Furthermore, the tailored energy levels can facilitate more efficient charge injection from electrodes and better energy level alignment in multicomponent devices like organic photovoltaics (OPVs).

Studies on analogous fluorinated poly(3-alkylthiophene)s have demonstrated a notable increase in charge carrier mobility. For instance, the fluorination of the polymer backbone has been shown to result in a more planar conformation, which enhances both intra- and intermolecular charge transport. This increased planarity, despite a potential reduction in long-range crystalline order, can lead to more effective π-orbital overlap between adjacent thiophene rings along the polymer chain and between neighboring chains. Theoretical studies on fused thiophene derivatives have corroborated that fluorination can decrease the HOMO-LUMO gap, which is beneficial for conductivity, and that a combination of a small reorganization energy and a large transfer integral leads to higher electron mobility. nih.gov

To illustrate the potential impact of fluorination on charge mobility, the following table presents data from a study on fluorinated and non-fluorinated poly(3-alkyl-4-fluoro)thiophenes. While not specific to this compound, these findings provide a strong indication of the expected trend.

Table 1: Comparison of Field-Effect Transistor (FET) Mobilities for Fluorinated and Non-Fluorinated Poly(3-alkyl)thiophenes

| Polymer | Average Saturated Mobility (cm²/Vs) | Peak Saturated Mobility (cm²/Vs) |

|---|---|---|

| P3HT | 0.012 | 0.019 |

| F-P3HT | 0.015 | 0.024 |

| P3OT | 0.003 | 0.005 |

| F-P3OT | 0.015 | 0.021 |

| P3EHT | 0.0007 | 0.001 |

| F-P3EHT | 0.005 | 0.008 |

Data is illustrative and based on analogous fluorinated polythiophenes.

Manipulating π-Orbital Overlaps and Intermolecular Interactions for Charge Mobility

The bulky and rigid nature of the tridecafluorohexyl side chain is anticipated to play a critical role in the solid-state packing of poly(this compound). The morphology of the polymer film, particularly the degree and nature of π-orbital overlap between conjugated backbones, is a primary determinant of charge mobility. The fluorinated side chains can induce specific intermolecular interactions, such as F···H or F···S contacts, which can influence the polymer's self-assembly into well-ordered domains.

The interplay between the electron-withdrawing effects of the fluorinated side chain and the resulting intermolecular forces is complex. While strong dipole-dipole interactions can enhance molecular ordering, they can also lead to the formation of charge traps if not perfectly aligned. Therefore, the precise control over film deposition and annealing conditions would be critical to optimize the morphology of poly(this compound) films for high charge mobility.

Modulation of Photoluminescence Properties through Fluorination

The photoluminescence (PL) of polythiophenes is highly sensitive to their conformation and environment. The introduction of a tridecafluorohexyl side chain is expected to modulate the PL properties of the resulting polymer in several ways. Generally, thiophene-based materials have been known for lower fluorescence quantum yields compared to other classes of conjugated polymers. However, strategic chemical design, including fluorination, has led to the development of highly emissive thiophene-based materials. rsc.org

Fluorination can influence the energy of the excited state and the rates of radiative and non-radiative decay. The electron-withdrawing nature of the fluoroalkyl chain can alter the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the emission wavelength and quantum yield. Studies on D-π-A thiophene derivatives have shown that modifying the electron-donating or -accepting strength of the substituents can significantly tune the photophysical properties. rsc.orgnih.gov The fluorescence quantum yield is often dependent on the solvent polarity, with higher yields observed in less polar environments. rsc.org

For poly(this compound), the rigid and bulky side chains might also reduce intermolecular quenching effects in the solid state by preventing close co-facial aggregation that can lead to non-radiative decay pathways. This could potentially lead to higher solid-state PL quantum yields compared to analogous non-fluorinated polymers.

Table 2: Illustrative Photoluminescence Properties of Thiophene Oligomers

| Oligomer | Fluorescence Quantum Yield (in Dichloromethane) | Emission Maximum (nm) |

|---|---|---|

| Terthiophene (3T) | 0.055 | ~430 |

| Quaterthiophene (4T) | 0.16 | ~445 |

| Sexithiophene (6T) | 0.32 | ~510 |

This data for unsubstituted oligothiophenes illustrates the trend of increasing quantum yield and red-shifted emission with increasing conjugation length. The properties of poly(this compound) would be further influenced by the fluorinated side chains.

Novel Architectures and Composite Materials Incorporating Fluorinated Thiophenes

The unique electronic and physical properties of this compound make it a promising building block for a variety of novel material architectures and composites.

Copolymers for Advanced Electronic Devices: One of the most promising applications is in the synthesis of donor-acceptor (D-A) copolymers for organic solar cells and field-effect transistors. By copolymerizing this compound (as either a donor or a component of the donor block) with a suitable electron-accepting monomer, it is possible to create materials with a tailored band gap and energy levels for efficient charge separation and transport. For instance, novel polymer acceptors based on thiophene[3,4-b]thiophene have demonstrated high power conversion efficiencies in all-polymer solar cells. rsc.org The incorporation of the tridecafluorohexyl side chain could further enhance device performance by improving morphology and stability.

Composite Materials: Poly(this compound) could also be blended with other materials to form functional composites. For example, composites with inorganic nanoparticles like TiO2 have been explored for photocatalysis and corrosion protection. researchgate.net The fluorinated side chains could enhance the interfacial compatibility and interaction with certain nanoparticles. Furthermore, blending with other polymers can create materials with combined properties. For example, a composite of poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) (PEDOT) has been used to enhance photocatalytic hydrogen evolution. rsc.org The hydrophobic and lipophobic nature of the perfluorinated chain could be exploited to create self-organizing composite films with unique surface properties.

Thiophene-Based Covalent Organic Frameworks (COFs): The use of thiophene derivatives as building blocks for COFs has been an area of growing interest. nsf.gov These highly ordered, porous materials have potential applications in catalysis, sensing, and electronics. A functionalized thiophene like this compound could be designed as a monomer for the synthesis of novel COFs with tailored pore environments and electronic properties. The fluorinated chains could line the pores, creating a unique environment for selective guest binding or facilitating specific chemical reactions.

Q & A

Q. How does the tridecafluorohexyl substituent influence the electronic properties of thiophene compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing nature of the perfluoroalkyl chain reduces the electron density of the thiophene ring, lowering the HOMO energy and enhancing oxidative stability. This can be quantified via cyclic voltammetry (CV) or ultraviolet photoelectron spectroscopy (UPS). Comparative studies with alkyl-thiophene analogs show increased ionization potentials and reduced π-π* transition energies in UV-Vis spectra .

Q. What spectroscopic techniques are most effective for characterizing 3-(Tridecafluorohexyl)thiophene, and what challenges arise due to its fluorinated chain?

- Methodological Answer :

- 19F NMR : Critical for confirming the presence and purity of the fluorinated chain, though signal splitting may complicate analysis.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) detects molecular ions but may require derivatization for stability.

- IR/Raman Spectroscopy : Identifies C-F stretching vibrations (1000–1300 cm⁻¹) but overlaps with thiophene ring modes.

Challenges include solubility in common deuterated solvents and signal broadening due to fluorine’s quadrupolar relaxation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the vibrational spectra and electronic structure of this compound, and how do these predictions compare with experimental data?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G**) model the electronic structure by optimizing geometry and simulating IR/Raman spectra. Comparisons with experimental data (e.g., NMR chemical shifts, vibrational frequencies) validate computational models. Discrepancies in C-F bond vibrational modes may arise from solvent effects or anharmonicity, requiring hybrid QM/MM approaches for refinement .

Q. What methodologies are suitable for analyzing the environmental persistence and degradation pathways of this compound in aqueous systems?

- Methodological Answer : Accelerated degradation studies using advanced oxidation processes (AOPs, e.g., UV/H2O2) or ozonation track breakdown products via LC-QTOF-MS. Hydrolysis and photolysis rates are quantified under controlled pH/light conditions. Ecotoxicity assays (e.g., Daphnia magna) assess bioaccumulation potential. Persistent perfluoroalkyl metabolites (e.g., PFHxS derivatives) are monitored using EPA Method 537.1 .

Q. In designing block copolymers containing this compound units, what polymerization techniques optimize both fluorophilic segment incorporation and electronic conductivity?

- Methodological Answer : Controlled radical polymerization (RAFT or ATRP) ensures precise fluorophilic/hydrophilic block ratios. Electrochemical polymerization (e.g., potentiostatic deposition) enhances π-conjugation for conductivity. Post-polymerization functionalization via Stille coupling introduces fluorinated side chains. Characterization via grazing-incidence X-ray scattering (GIXS) and four-point probe measurements correlates morphology with charge transport .

Contradictions and Research Gaps

- Synthetic Yields : Conflicting reports on the efficiency of nucleophilic substitution vs. coupling reactions (e.g., yields ranging from 40–85%) suggest solvent polarity and catalyst loading require optimization .

- Environmental Impact : While some studies indicate rapid degradation of the thiophene ring, others highlight PFAS-like persistence of the tridecafluorohexyl chain, necessitating lifecycle analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.